5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidine is an important and versatile scaffold in drug design and discovery . It is a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds often involves the use of nanocatalysts . For example, magnesium oxide nanoparticles have been used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno[4,3-b]chromen-6-one derivatives, and spiro[indoline-3,4’-[1,3]dithiine] derivatives .
Scientific Research Applications
Synthetic Pathways and Chemical Properties
Research into the synthetic pathways and chemical properties of heterocyclic compounds, such as pyrimidines, pyrazolo[1,5-a]pyrimidines, and other related structures, reveals a rich field of study. These compounds often serve as key intermediates for the synthesis of various bioactive molecules and pharmaceuticals. For instance, studies highlight the fascinating variability in the chemistry and properties of compounds containing pyrimidine rings, emphasizing their applications in medicinal chemistry due to broad biological activities (Boča, Jameson, & Linert, 2011). Similarly, research on pyrimido[4,5-b]quinolines, a closely related heterocyclic system, discusses their synthesis from barbituric acid derivatives, showcasing the diverse synthetic routes and potential for generating biologically active compounds (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Pharmacological Activities
Heterocyclic compounds featuring pyrimidine and tetrazolo[1,5-a]pyrimidine frameworks are extensively studied for their pharmacological potentials. Pyrimidine derivatives, in particular, have been identified as possessing a wide range of pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory effects. For instance, the review of pyrimidine derivatives as pharmacologically active compounds discusses their application in medical practice across various therapeutic categories, highlighting the versatility of the pyrimidine core in drug development (Chiriapkin, 2022). This suggests that compounds similar to "5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide" could potentially be explored for their bioactivity, given the pharmacological relevance of their core structures.
Potential Applications
The literature also touches upon the application of heterocyclic compounds in the development of optoelectronic materials, highlighting the use of quinazolines and pyrimidines in the fabrication of materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This review underscores the importance of incorporating heterocyclic motifs, like pyrimidine, into π-extended conjugated systems for creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This suggests avenues for exploring the utility of "this compound" and related compounds in materials science and engineering.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-methyl-7-(3-nitrophenyl)-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O3/c1-10-14(16(26)20-12-5-3-7-18-9-12)15(24-17(19-10)21-22-23-24)11-4-2-6-13(8-11)25(27)28/h2-9,15H,1H3,(H,20,26)(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNSPKSEXFXHFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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